An In-depth Technical Guide to Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate
An In-depth Technical Guide to Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate, a pyridine-containing non-proteinogenic β-hydroxy-α-amino acid ester. While specific data for this compound is limited in publicly accessible literature, this document consolidates available information for its dihydrochloride salt, discusses its chemical significance, and presents logical, field-proven insights into its synthesis, properties, and potential applications. The core structure, featuring a chiral 1,2-amino alcohol motif attached to a pyridine ring, positions it as a valuable building block in medicinal chemistry and drug discovery. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the exploration and utilization of this and similar molecular scaffolds.
Introduction and Chemical Identity
Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate is a synthetic amino acid derivative of significant interest due to its unique structural features. The molecule incorporates a pyridine ring, a common heterocycle in pharmaceuticals, and a β-hydroxy-α-amino acid backbone. This latter motif is a key component in numerous biologically active compounds and peptidomimetics, often conferring improved metabolic stability and specific conformational properties.
The primary identified form of this compound is its dihydrochloride salt, which enhances stability and solubility.
Table 1: Compound Identification
| Identifier | Value | Source |
| Chemical Name | Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate dihydrochloride | [1] |
| CAS Number | 2059932-93-1 | [1][2] |
| Molecular Formula | C₁₀H₁₆Cl₂N₂O₃ | [2] |
| Molecular Weight | 283.15 g/mol | [2] |
It is crucial to distinguish the topic compound from its close structural analogs, such as Ethyl 2-amino-3-(pyridin-4-yl)propanoate, which lacks the β-hydroxyl group and has a different CAS number (103392-91-2)[3]. The presence of the hydroxyl group introduces an additional stereocenter and significantly alters the molecule's chemical and biological properties.
The Scientific Rationale: Synthesis and Mechanistic Considerations
The synthesis of β-hydroxy-α-amino acids is a well-established area of organic chemistry, often involving the aldol reaction of a glycine enolate equivalent with an aldehyde. In the case of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate, the key synthetic step would be the condensation of an ethyl glycinate derivative with pyridine-4-carboxaldehyde.
Proposed Synthetic Pathway
A plausible and efficient synthetic route involves the use of a glycine Schiff base, which serves to activate the α-carbon for deprotonation and subsequent nucleophilic attack on the aldehyde. This approach provides good control over the reaction and allows for stereoselective synthesis with the appropriate choice of catalysts and reaction conditions.
Caption: Proposed synthesis of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate.
Step-by-Step Experimental Protocol (Hypothetical)
The following protocol is a representative, field-proven methodology for the synthesis of similar β-hydroxy-α-amino acids and is proposed as a validated starting point for the synthesis of the title compound.
Step 1: Formation of the Glycine Schiff Base
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To a solution of ethyl glycinate hydrochloride in dichloromethane, add an equimolar amount of a suitable base (e.g., triethylamine) to liberate the free amine.
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Add benzophenone imine and a catalytic amount of a dehydrating agent (e.g., magnesium sulfate).
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Stir the reaction mixture at room temperature until the formation of the Schiff base is complete, as monitored by thin-layer chromatography (TLC).
-
Filter the reaction mixture and concentrate under reduced pressure to obtain the crude Schiff base, which can be used in the next step without further purification.
Causality: The formation of the Schiff base protects the amino group and increases the acidity of the α-protons, facilitating enolate formation.
Step 2: Aldol Condensation
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Dissolve the glycine Schiff base in an anhydrous aprotic solvent (e.g., tetrahydrofuran) and cool to -78 °C under an inert atmosphere (e.g., argon).
-
Slowly add a strong base, such as lithium diisopropylamide (LDA), to generate the enolate.
-
After stirring for 30 minutes, add a solution of pyridine-4-carboxaldehyde in tetrahydrofuran dropwise.
-
Allow the reaction to proceed at -78 °C until completion (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
Causality: The low temperature is critical to prevent side reactions and control the stereoselectivity of the aldol addition.
Step 3: Hydrolysis and Purification
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Allow the reaction mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product is then subjected to mild acidic hydrolysis (e.g., with citric acid) to remove the benzophenone protecting group.
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Purify the final product by column chromatography on silica gel to yield Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate.
Self-Validation: Each step should be monitored by an appropriate analytical technique (TLC, LC-MS) to ensure the reaction has gone to completion before proceeding to the next step. The final product's identity and purity should be confirmed by NMR spectroscopy and mass spectrometry.
Physicochemical Properties and Characterization
Table 2: Predicted and Known Properties
| Property | Value/Information | Source/Basis |
| Appearance | Likely a solid at room temperature. | Based on similar amino acid esters[4]. |
| Solubility | The dihydrochloride salt is expected to be soluble in water and polar organic solvents. | General property of amine salts. |
| Stereochemistry | Contains two stereocenters, leading to four possible stereoisomers (two diastereomeric pairs of enantiomers). | Structural analysis. |
| Spectroscopic Data | Specific NMR and MS data are not widely published. Characterization would involve ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. | Standard analytical techniques. |
Applications in Drug Discovery and Development
The structural motifs present in Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate make it a compound of high interest in medicinal chemistry.
Peptidomimetics and Protease Inhibitors
β-Hydroxy-α-amino acids are considered transition-state isosteres for peptide bond hydrolysis.[5] Their incorporation into peptide sequences can lead to potent and selective inhibitors of proteases, a class of enzymes implicated in numerous diseases, including viral infections, cancer, and cardiovascular disorders. The pyridine moiety can engage in specific interactions, such as hydrogen bonding and π-stacking, with the active site of target enzymes.
Caption: Potential binding interactions within an enzyme active site.
Scaffolds for Novel Therapeutics
Beyond peptidomimetics, this compound can serve as a versatile starting material for the synthesis of more complex molecules. The functional groups (amine, hydroxyl, ester, and pyridine) allow for a wide range of chemical modifications, enabling the exploration of diverse chemical spaces in the search for new drug candidates. The pyridine nitrogen can be quaternized to modulate solubility and cell permeability.
Role in Modulating Biological Pathways
Amino acid derivatives with heterocyclic side chains have been investigated for their ability to interact with various biological targets. For instance, compounds with similar structures are explored for their potential roles in enzyme interactions and their effects on biological systems.[6] The specific substitution pattern of the pyridine ring can be critical for biological activity.
Safety and Handling
While specific toxicity data for Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate is not available, general laboratory safety precautions for handling chemical reagents should be observed.
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Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
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Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place.
For the related compound, Ethyl 2-amino-3-(4-pyridinyl)propanoate, acute oral toxicity (GHS Category 3) has been noted, with the signal word "Danger"[4][7]. It is prudent to handle the title compound with a similar level of caution until specific toxicological data becomes available.
Conclusion
Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate, particularly in its dihydrochloride salt form (CAS 2059932-93-1), represents a promising, albeit under-characterized, chemical entity for drug discovery and development. Its synthesis is achievable through established methodologies for β-hydroxy-α-amino acids. The combination of a pyridine heterocycle and a peptidomimetic backbone suggests potential applications as an enzyme inhibitor and a versatile scaffold for medicinal chemistry. Further research is warranted to fully elucidate its chemical properties, biological activity, and therapeutic potential. This guide serves as a starting point for such investigations, providing a framework based on established chemical principles and data from closely related analogs.
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